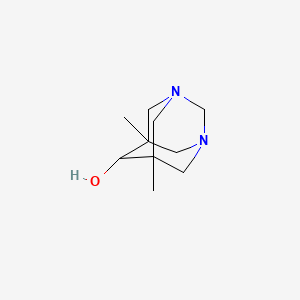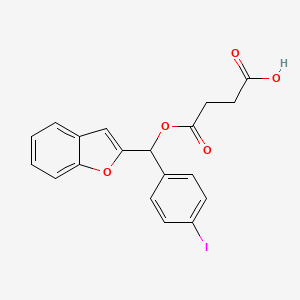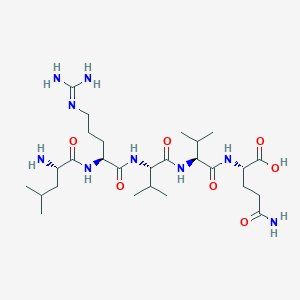
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane is a chemical compound with the molecular formula C7H7F6 It is a cyclobutane derivative characterized by the presence of both ethenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane can be achieved through various synthetic routes. One common method involves the reaction of trifluoromethylated alkenes with cyclobutene derivatives under specific conditions. For instance, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles can lead to the formation of trifluoromethylated cyclobutanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce trifluoromethylated alcohols.
Scientific Research Applications
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane involves its interaction with molecular targets through its trifluoromethyl and ethenyl groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-methoxyethanol: A trifluoromethyl-containing compound with various synthetic applications.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Another trifluoromethylated compound used in chemical synthesis.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: A compound with similar trifluoromethyl groups.
Uniqueness
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane is unique due to its cyclobutane ring structure combined with both ethenyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
925686-63-1 |
|---|---|
Molecular Formula |
C7H6F6 |
Molecular Weight |
204.11 g/mol |
IUPAC Name |
3-ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C7H6F6/c1-2-4-3-5(8,6(4,9)10)7(11,12)13/h2,4H,1,3H2 |
InChI Key |
IRXKETDNPQYELR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC(C1(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-](/img/structure/B14162312.png)
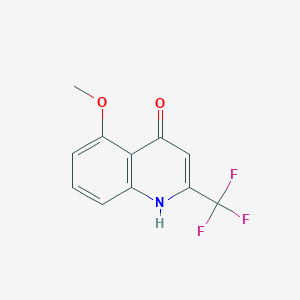
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B14162325.png)
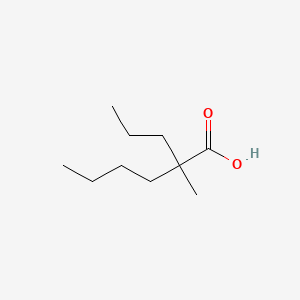

![2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B14162338.png)
![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-imino-4-thiazolidinone](/img/structure/B14162342.png)
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162351.png)
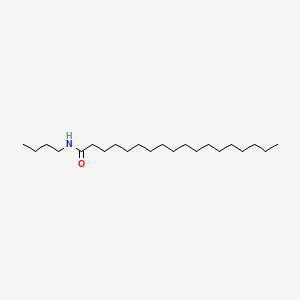
![1-[4-(2-phenylphenyl)phenyl]ethanone](/img/structure/B14162367.png)
